molecular formula C6H11NO3 B1470284 N-methyl-N-(oxetan-3-yl)glycine CAS No. 1368186-76-8

N-methyl-N-(oxetan-3-yl)glycine

Cat. No.: B1470284
CAS No.: 1368186-76-8
M. Wt: 145.16 g/mol
InChI Key: RLXFCJFRCYOXLJ-UHFFFAOYSA-N
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Description

Contextualization of Oxetane (B1205548) Motifs within Strained Heterocycles and Amino Acid Chemistry

Oxetanes, four-membered cyclic ethers, are a fascinating class of strained heterocycles that have garnered considerable attention in recent years. nih.govacs.org Their compact, three-dimensional structure imparts unique physicochemical properties that are highly sought after in drug discovery and materials science. nih.govnih.gov Unlike their more flexible acyclic ether counterparts, the rigid framework of the oxetane ring can influence molecular conformation and introduce a degree of pre-organization, which can be advantageous for binding to biological targets. acs.org

In the context of amino acid chemistry, the incorporation of an oxetane motif can lead to profound changes in a molecule's properties. Oxetanes are known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when used as substitutes for more common functional groups like gem-dimethyl or carbonyl groups. researchgate.netacs.org This ability to fine-tune a molecule's characteristics makes oxetane-containing amino acids valuable building blocks for the synthesis of novel peptides and other bioactive compounds. acs.org The polar nature of the oxetane ring can also introduce favorable hydrogen bonding interactions, further enhancing its utility in the design of molecules with specific biological activities. acs.org

Significance of N-Methylated Glycine (B1666218) Derivatives in Organic Synthesis and Chemical Biology

Glycine, the simplest amino acid, serves as a fundamental building block in countless biological processes and synthetic pathways. wikipedia.orgnih.gov Its N-methylated derivative, sarcosine (B1681465) (N-methylglycine), and other N-alkylated glycines are also of significant interest. nih.govwikipedia.org N-methylation is a common modification in natural products and has been shown to confer several advantageous properties to peptides and other bioactive molecules. monash.edu

The introduction of a methyl group on the nitrogen atom of glycine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. monash.edu Furthermore, N-methylation can protect peptides from enzymatic degradation by preventing the formation of hydrogen bonds that are crucial for protease recognition. monash.edu In organic synthesis, N-methylated glycine derivatives are versatile intermediates used in the construction of a wide range of complex molecules, including pharmaceuticals and agrochemicals. mdpi.comacs.org The study of N-alkylated glycine derivatives continues to be an active area of research, with a focus on developing new synthetic methods and exploring their potential applications in chemical biology. mdpi.comacs.org

Confluence of Oxetane and N-Methylglycine Scaffolds: Academic Rationale and Research Opportunities

The combination of an oxetane ring and an N-methylglycine backbone in a single molecule, as seen in N-methyl-N-(oxetan-3-yl)glycine, presents a compelling area for academic inquiry. This unique structural amalgamation offers the potential to harness the beneficial properties of both motifs. The oxetane can impart improved solubility and metabolic stability, while the N-methylglycine portion can enhance membrane permeability and resistance to enzymatic cleavage. researchgate.netmonash.edu

This confluence creates exciting research opportunities. Synthetically, the development of efficient and stereoselective routes to this compound and its derivatives is a key challenge. From a medicinal chemistry perspective, this scaffold could serve as a novel building block for the design of drugs with improved pharmacokinetic profiles. nih.gov The exploration of its conformational preferences and how they influence biological activity is another area ripe for investigation. Furthermore, the incorporation of this unique amino acid into peptides could lead to the development of novel peptidomimetics with enhanced therapeutic potential.

Current Research Landscape and Definitive Research Aims for this compound Studies

The current research landscape for this compound is still in its early stages, with much of the focus on the synthesis and characterization of this and related compounds. While the individual components, oxetanes and N-methylated amino acids, have been extensively studied, their combined potential is a relatively new frontier.

Definitive research aims for the study of this compound include:

Development of Novel Synthetic Methodologies: Establishing efficient, scalable, and stereocontrolled syntheses of this compound is paramount for enabling its broader investigation. researchgate.netresearchgate.net

Comprehensive Physicochemical Profiling: A thorough investigation of its properties, such as solubility, lipophilicity (LogP), and pKa, is necessary to understand its potential as a drug-like fragment.

Conformational Analysis: Studying the three-dimensional structure and conformational dynamics of this compound will provide insights into how it might interact with biological targets.

Exploration of Biological Activity: Screening this compound and its derivatives for activity in various biological assays will be crucial to uncovering their therapeutic potential. This could involve investigating their effects on enzymes, receptors, or other cellular processes. nih.gov

Incorporation into Peptides and Peptidomimetics: Exploring the impact of incorporating this compound into peptide sequences to modulate their structure, stability, and biological function is a key area of interest. monash.edu

The pursuit of these research aims will undoubtedly shed more light on the unique properties and potential applications of this intriguing molecule, paving the way for future innovations in chemistry and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1368186-76-8

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-[methyl(oxetan-3-yl)amino]acetic acid

InChI

InChI=1S/C6H11NO3/c1-7(2-6(8)9)5-3-10-4-5/h5H,2-4H2,1H3,(H,8,9)

InChI Key

RLXFCJFRCYOXLJ-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1COC1

Canonical SMILES

CN(CC(=O)O)C1COC1

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyl N Oxetan 3 Yl Glycine and Analogues

Retrosynthetic Disconnections and Strategic Planning for Oxetane-Glycine Construction

The construction of N-methyl-N-(oxetan-3-yl)glycine and its analogues relies on strategic retrosynthetic disconnections that guide the synthetic planning. A primary disconnection strategy involves breaking the C-N bond between the glycine (B1666218) nitrogen and the oxetane (B1205548) ring. This leads to two key building blocks: an N-methylglycine derivative and a suitable oxetane electrophile, such as oxetan-3-one or a 3-halooxetane. This approach is advantageous due to the commercial availability and straightforward preparation of these precursors.

Another key retrosynthetic approach involves the disconnection of a C-C bond adjacent to the nitrogen atom. This strategy is often employed in methods that construct the glycine backbone onto a pre-existing N-substituted oxetane. For instance, a disconnection of the bond between the alpha-carbon and the carboxyl group of the glycine moiety points towards a synthetic route involving the carboxylation of an N-methyl-N-(oxetan-3-yl)methanamine intermediate.

Furthermore, for more complex analogues, disconnections within the oxetane ring itself can be considered, although this is less common for the direct synthesis of this compound. These strategies often involve multi-step sequences starting from acyclic precursors to construct the four-membered ring, as reviewed in the synthesis of various oxetane derivatives. beilstein-journals.org The choice of the retrosynthetic strategy is often dictated by the desired substitution pattern on both the oxetane ring and the glycine unit, as well as the availability of starting materials and the desired stereochemical control.

Direct Synthesis and Functionalization Approaches for this compound

Direct synthetic methods and the functionalization of pre-formed building blocks are central to the preparation of this compound and its derivatives. These approaches offer modularity and efficiency in accessing a diverse range of analogues.

Synthesis from Oxetan-3-one and Derivatives via Carbonyl Transformations

A prevalent and direct route to this compound involves the use of oxetan-3-one as a key starting material. nih.govnih.govorganic-chemistry.org Reductive amination is a cornerstone of this approach. This reaction typically involves the condensation of oxetan-3-one with N-methylglycine esters, followed by reduction of the resulting iminium intermediate.

ReactantsReagentsProductYieldReference
Oxetan-3-one, N-methylglycine esterNaBH(OAc)₃This compound esterModerate to Good nih.gov
Oxetan-3-one, Sarcosine (B1681465) ethyl esterNaBH(OAc)₃, AcOHEthyl N-methyl-N-(oxetan-3-yl)glycinateGood chemrxiv.org

This method is highly versatile, allowing for the use of various glycine esters and subsequent hydrolysis to obtain the final carboxylic acid. The use of oxetan-3-one in reductive amination reactions is a widely adopted strategy in medicinal chemistry for the synthesis of diverse oxetane-containing compounds. nih.gov

Aza-Michael Addition and Conjugate Addition Strategies

Aza-Michael addition reactions provide a powerful tool for the construction of the N-oxetane bond in this compound analogues. nih.govnih.govbohrium.commdpi.com This strategy typically involves the addition of an amine nucleophile, such as N-methylamine, to an activated oxetane-containing Michael acceptor.

A common approach starts with the Horner-Wadsworth-Emmons reaction of oxetan-3-one to generate methyl 2-(oxetan-3-ylidene)acetate. nih.govnih.gov Subsequent aza-Michael addition of N-methylamine to this α,β-unsaturated ester affords the desired this compound methyl ester.

Michael AcceptorNucleophileProductYieldReference
Methyl 2-(oxetan-3-ylidene)acetateN-methylamineMethyl N-methyl-N-(oxetan-3-yl)glycinateGood nih.govnih.gov
3-(Nitromethylene)oxetaneAmino acid estersNitroalkanesModerate to Good ljmu.ac.uk

This methodology offers a modular approach, as various amines can be utilized to generate a library of N-substituted oxetane amino acids. mdpi.com The reaction conditions are generally mild, making it compatible with a range of functional groups.

Photoredox-Catalyzed Conversions for Oxetanol Bioisosteres

Photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling novel transformations under mild conditions. researchgate.netnih.govrsc.orgrsc.org In the context of oxetane-containing amino acids, photoredox catalysis has been instrumental in the development of methods to synthesize oxetanol bioisosteres of carboxylic acids. researchgate.netnih.govrsc.orgthieme-connect.com

One notable application involves the decarboxylative addition of amino acids to oxetan-3-one. researchgate.netnih.gov This reaction, mediated by a photoredox catalyst, allows for the direct conversion of a carboxylic acid to a 3-oxetanol. While not a direct synthesis of this compound itself, this methodology provides a powerful route to structurally related compounds where the carboxyl group is replaced by a 3-hydroxyoxetan-3-yl moiety.

Amino AcidCatalyst SystemProductYieldReference
N-Aryl α-amino acidsIr photoredox catalyst3-Oxetanol analoguesGood researchgate.netnih.gov
N,N-Dialkyl α-amino acidsIr photoredox catalyst (Cr-free)3-Oxetanol analoguesHigher yields researchgate.netnih.govrsc.org

This approach highlights the potential of photoredox catalysis to access novel oxetane-based amino acid mimetics with potentially improved physicochemical properties.

Derivatization of Preformed Oxetane-Containing Amino Acid Building Blocks

The synthesis of this compound and its analogues can also be achieved through the derivatization of pre-existing oxetane-containing amino acid scaffolds. acs.orgrsc.org This strategy offers a convergent and flexible approach, allowing for late-stage modifications.

A common method involves the N-alkylation of a preformed oxetane-containing amino acid ester. For example, N-(oxetan-3-yl)glycine ester can be selectively N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

This approach is particularly useful for introducing a variety of substituents on the nitrogen atom, thus enabling the rapid generation of a library of analogues for structure-activity relationship studies. The development of robust methods for the synthesis of oxetane-modified dipeptide building blocks further expands the scope of this strategy for applications in peptide synthesis. ljmu.ac.ukrsc.orgrsc.org

Stereoselective Synthetic Methodologies for this compound Systems

The development of stereoselective methods for the synthesis of this compound and its analogues is of significant importance, as the stereochemistry of the molecule can have a profound impact on its biological activity. While this compound itself is achiral, the introduction of substituents on the oxetane ring or the glycine backbone can create stereocenters.

Asymmetric synthesis of unnatural α-amino acids has been achieved through various methods, including photoredox-mediated processes. rsc.org For instance, the use of a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor in a photoredox-catalyzed reaction allows for the asymmetric synthesis of a range of functionalized unnatural α-amino acids. rsc.org Such strategies could potentially be adapted for the stereoselective synthesis of chiral analogues of this compound.

Another approach to achieving stereoselectivity is through the use of chiral auxiliaries. The use of chiral equivalents of nucleophilic glycine, such as Ni(II) complexes of Schiff bases, has been shown to be effective in the asymmetric synthesis of α-amino acids. researchgate.net These chiral complexes can undergo Michael addition reactions with high diastereoselectivity, offering a pathway to enantiomerically enriched β-substituted pyroglutamic acids. nih.gov This principle could be extended to the synthesis of chiral oxetane-containing amino acids.

Furthermore, enzymatic methods are increasingly being explored for the asymmetric synthesis of amino acids. mdpi.com Transaminases, for example, can catalyze the stereoselective amination of α-keto acids to produce optically pure D- or L-amino acids. mdpi.com While not yet reported specifically for this compound, the development of suitable enzyme variants could provide a highly efficient and environmentally friendly route to chiral analogues.

The strategic application of these and other stereoselective methods will be crucial for the synthesis and biological evaluation of specific stereoisomers of substituted this compound derivatives.

Enzymatic and Biocatalytic Approaches for Chiral Oxetane and Glycine Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and environmentally benign reaction conditions. nih.govresearchgate.net The application of enzymes in the synthesis of chiral oxetanes and N-alkylated amino acids is a significant advancement in the field. nih.gov

Recent research has demonstrated the discovery and engineering of a unique halohydrin dehalogenase to create a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes. researchgate.net This platform has proven effective for the preparative-scale synthesis of both enantiomers of chiral oxetanes with high efficiency and excellent enantioselectivity, achieving up to 49% yield and greater than 99% enantiomeric excess (e.e.). researchgate.net Furthermore, this biocatalytic system can be scaled up for large-scale transformations and integrated into a one-pot, one-catalyst cascade system. researchgate.net

For the synthesis of N-alkylated amino acids, a diverse panel of biocatalysts has been discovered that can catalyze the asymmetric synthesis of these compounds through the reductive coupling of ketones and amines. nih.gov These enzymatic reactions have been successfully performed on a gram scale, yielding optically pure N-alkyl-functionalized products in high yields. nih.gov Specifically, the reductive amination of α-keto acids using amino acid dehydrogenases is a highly effective method due to the enzymes' stability, broad substrate specificity, and high enantioselectivity. nih.gov

The stability of the oxetane ring to enzymatic attack, compared to more vulnerable carbonyl compounds, makes it a valuable component in medicinal chemistry. acs.org This stability prevents issues like α-deprotonation and epimerization of stereogenic centers. acs.org

The following table summarizes the key findings in the biocatalytic synthesis of chiral oxetanes and related alcohols:

Reaction Type Enzyme Substrate Product Yield (%) Enantiomeric Excess (%) Reference
Enantioselective FormationHalohydrin DehalogenaseRacemic 3-chloro-1-phenylpropan-1-ol(S)-2-phenyloxetane49>99 researchgate.net
Enantioselective Ring-OpeningHalohydrin DehalogenaseRacemic 2-phenyl-oxetane(R)-γ-azidoalcohols53>99 researchgate.net
Asymmetric Reductive AminationN-methyl amino acid dehydrogenasesα-keto amino acidsN-alkyl amino acidsHighHigh nih.gov

Asymmetric Catalysis for Enantioselective Oxetane Formation

Asymmetric catalysis provides a powerful means of producing chiral compounds with a specific stereochemistry in high yield. mt.com This is particularly crucial in the synthesis of enantiomerically pure oxetanes, which are valuable building blocks in medicinal chemistry.

One notable approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization. acs.org A chiral reducing catalyst, generated in situ, can achieve enantiomeric excesses ranging from 79–89%. acs.org Subsequent acetylation and ring closure proceed without racemization. acs.org

Lewis acid catalysis also presents a viable strategy for the enantioselective ring-opening of oxetanes. nih.gov For instance, (salen)Co(III) complexes have been successfully employed to catalyze the intramolecular ring-opening of oxetanes with alcohols, yielding functionalized tetrahydrofurans in high yields and enantioselectivities. nih.gov This methodology has expanded the range of electrophiles that can be activated by (salen)metal catalysts. nih.gov

Furthermore, an intramolecular C-C bond formation process based on catalytic asymmetric oxetane opening by carbon nucleophiles has been developed. acs.org Using a combination of Sc(OTf)3 and a Box ligand, this method provides access to a range of enantioenriched 2,3-dihydrobenzo[b]oxepines with good chemical efficiency and enantioselectivity under mild conditions. acs.org

The table below highlights selected examples of asymmetric catalysis in oxetane synthesis:

Catalyst System Reaction Type Substrate Product Yield (%) Enantiomeric Excess (%) Reference
Chiral reducing catalyst (in situ)Enantioselective reduction & cyclizationβ-halo ketones2-aryl-substituted oxetanes-79-89 acs.org
(salen)Co(III) complexesIntramolecular ring-openingOxetanes with internal alcoholsFunctionalized tetrahydrofuransHighHigh nih.gov
Sc(OTf)3 / Box ligandAsymmetric oxetane openingStyrene with ortho-tethered oxetaneEnantioenriched dihydrobenzo[b]oxepinesGoodGood acs.org
Organocatalyst (Thiourea-based)Desymmetrization of oxetanesProchiral 3-substituted oxetanesChiral 1,4-dioxanesHighHigh nih.gov

Diastereoselective Control in Oxetane-Glycine Synthetic Routes

Achieving diastereoselective control is a critical challenge in the synthesis of complex molecules like this compound, which contain multiple stereocenters.

One successful strategy involves the organocatalytic enantioselective desymmetrization of oxetanes. nih.gov This mild process can establish quaternary stereocenters with high efficiency and enantioselectivity, providing a route to chiral oxa-heterocycles. nih.gov Another approach is the oxidative cyclization of malonate Michael adducts with chalcones, which can selectively produce oxetane derivatives with high diastereoselectivity. acs.org

In the context of creating oxetane-containing peptides, a key strategy involves the addition of nitroalkanes to oxetan-3-one. acs.org Subsequent conversion to mesylates and treatment with a glycine ester affords nitroalkanes that can be transformed into oxetanyl dipeptides. acs.org This method allows for the incorporation of the oxetane fragment onto a peptide backbone. acs.org

The synthesis of highly functionalized proline derivatives, which are structurally related to glycine derivatives, has been achieved with high diastereoselectivity through a cascade reaction involving Cu(I)-catalyzed alkyne-azide [3+2]-cycloaddition. nih.gov

The following table provides examples of diastereoselective synthetic routes:

Methodology Starting Materials Key Intermediate/Reaction Product Diastereoselectivity Reference
Organocatalytic DesymmetrizationProchiral 3-substituted oxetanesThiourea-based catalystChiral 1,4-dioxanesHigh nih.gov
Oxidative CyclizationMalonate Michael adducts, chalconesIodosobenzene, tetrabutylammonium (B224687) iodideOxetane derivativesHigh acs.org
Oxetanyl Peptide SynthesisOxetan-3-one, nitroalkanes, glycine esterAddition of nitroalkanes to oxetan-3-oneOxetanyl dipeptides- acs.org
Cascade CycloadditionCF3-substituted allenynes, tosylazideCu(I)-catalyzed [3+2]-cycloaddition3-ethynyl proline derivativesHigh nih.gov

Advanced Coupling and Ring-Forming Reactions for this compound

The construction of the this compound scaffold relies on advanced coupling and ring-forming reactions to assemble the oxetane ring and attach the N-methylglycine side chain.

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govyoutube.com These methods are crucial for the functionalization of pre-formed oxetane rings or for the construction of precursors to the target molecule.

For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed to diversify brominated pyrazole-azetidine hybrids with various boronic acids, demonstrating the utility of this reaction for functionalizing heterocyclic systems. nih.gov While this example involves an azetidine, the principle is directly applicable to oxetane-containing substrates.

A novel approach involves the use of alkyl oxalates, derived from alcohols, as radical precursors in a metallaphotoredox-catalyzed Csp3–Csp2 cross-coupling with aryl halides. acs.org This method allows for the activation of alcohols as native functional groups for cross-coupling. acs.org

Furthermore, photoredox-mediated hydrogen atom transfer (HAT) combined with nickel catalysis has been developed for the highly selective C-H arylation of a wide array of C-H bonds. acs.org This mild approach utilizes a tunable HAT catalyst to selectively functionalize molecules. acs.org

The following table summarizes key transition metal-catalyzed cross-coupling reactions relevant to the synthesis of functionalized heterocycles:

Reaction Type Catalyst System Coupling Partners Product Type Key Features Reference
Suzuki-Miyaura CouplingPalladium catalystBrominated pyrazole-azetidine, boronic acidsFunctionalized heterocyclic amino acid derivativesDiversification of heterocyclic scaffolds nih.gov
Metallaphotoredox Csp3–Csp2 CouplingIridium photocatalyst / Nickel catalystAlkyl oxalates, aryl halidesArylated alkanesActivation of alcohols for cross-coupling acs.org
C-H ArylationPhotoredox/Nickel catalysisAlcohols, aryl halidesArylated alcoholsSelective C-H functionalization acs.org

1,3-Dipolar Cycloaddition Reactions in Oxetane-Amino Acid Synthesis

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing pyrrolidine (B122466) rings, which are structurally related to the glycine portion of the target molecule. nih.gov This reaction has been adapted for the synthesis of spirocyclic systems containing oxetane rings.

Silver-catalyzed 1,3-dipolar cycloaddition reactions between methyl 2-(oxetan-3-ylidene)acetate as the dipolarophile and imines derived from α-amino acid methyl esters have been shown to produce oxetane-containing spirocycles in good yields (40-77%). researchgate.netwhiterose.ac.uk The reaction is often regio- and stereoselective. whiterose.ac.uk

A three-component thermal 1,3-dipolar cycloaddition using 3-oxetanone, a secondary α-amino acid like sarcosine (N-methylglycine), and a dipolarophile can also yield oxetane spirocycles in high yields (62-90%). whiterose.ac.uk This approach directly incorporates the N-methylglycine scaffold.

The versatility of 1,3-dipolar cycloadditions is further highlighted by their use in multicomponent reactions to generate diverse spiro-oxindole scaffolds from isatins and amino acids. nih.gov

Below is a table showcasing examples of 1,3-dipolar cycloaddition reactions in the synthesis of oxetane-containing heterocycles:

Reaction Type Catalyst/Conditions Reactants Product Yield (%) Reference
Silver-catalyzed cycloadditionAg2O, DBU, Toluene, RTMethyl 2-(oxetan-3-ylidene)acetate, Glycine-derived imineOxetane-containing spirocycle77 whiterose.ac.uk
Thermal three-component cycloadditionToluene, 110°C3-Oxetanone, Sarcosine, N-phenylmaleimideOxetane-pyrrolidine spirocycle87 whiterose.ac.uk
Thermal three-component cycloadditionToluene, 110°C3-Oxetanone, Proline, N-methylmaleimideOxetane-pyrrolizidine spirocycle90 whiterose.ac.uk

Intramolecular Cyclization Strategies for Oxetane Ring Formation

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of the strained oxetane ring. acs.org The formation of the four-membered ether can be achieved through either C-O or C-C bond formation. beilstein-journals.org

A common method is the intramolecular Williamson etherification, which involves the deprotonation of a 1,3-diol derivative, where one hydroxyl group has been converted into a good leaving group (e.g., a tosylate). acs.org For example, treatment of a monotosylated dihydroxyacetone derivative with sodium hydride promotes intramolecular cyclization to form the oxetane ring. acs.org

Intramolecular ring-opening of epoxides can also lead to oxetane formation. rsc.org For instance, treatment of 1-(β,γ-epoxypropyl)cyclohexan-1-ol with a base in aqueous DMSO yields the corresponding oxetane as the major product. rsc.org

Furthermore, intramolecular ring-opening of oxetane carboxamides with mild nucleophiles under metal-free basic conditions has been reported, leading to more complex heterocyclic systems. acs.orgnih.gov

The following table summarizes various intramolecular cyclization strategies for oxetane ring formation:

Cyclization Strategy Starting Material Reagents/Conditions Product Key Features Reference
Williamson EtherificationMonotosylated dihydroxyacetone derivativeNaHOxetan-3-one precursorC-O bond formation acs.org
Epoxide Ring-Opening1-(β,γ-Epoxypropyl)cyclohexan-1-olBase, aqueous DMSOBicyclic oxetaneFormation from an epoxide rsc.org
Intramolecular Ring-OpeningOxetane carboxamidesBase (metal-free)Fused heterocyclic systemsRing transformation acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of N Methyl N Oxetan 3 Yl Glycine Systems

Reactivity of the Oxetane (B1205548) Ring in N-methyl-N-(oxetan-3-yl)glycine

The high ring strain inherent in the four-membered oxetane ring is a primary driver of its reactivity. This strain facilitates ring-opening reactions under various conditions, providing a pathway to a diverse array of functionalized products.

The oxetane ring in this compound is susceptible to nucleophilic attack, leading to ring-opening. This reactivity has been exploited in the synthesis of various heterocyclic structures. For instance, treatment of related N-substituted oxetan-3-amines with nucleophiles can lead to the formation of piperidine (B6355638) and other heterocyclic systems. The specific products formed are highly dependent on the nature of the nucleophile and the reaction conditions.

Ring expansion reactions represent another significant transformation pathway for the oxetane ring. These reactions typically proceed through a formal [3+2] cycloaddition or similar processes, where the oxetane acts as a three-atom component. This strategy has been employed to construct five-membered heterocyclic rings, which are prevalent in many biologically active molecules.

ReactantReagent/ConditionsProduct(s)Reaction Type
This compound derivativeNucleophile (e.g., amine, thiol)Ring-opened adductRing-Opening
This compound derivativeDipolarophileFive-membered heterocycleRing Expansion ([3+2] Cycloaddition)

This table presents a generalized overview of potential reactions based on the known reactivity of the oxetane ring.

The reactivity of the oxetane ring is intrinsically linked to its significant ring strain, estimated to be around 25 kcal/mol. This strain arises from bond angle distortion and eclipsing interactions, making the ring susceptible to cleavage. The relief of this strain provides a strong thermodynamic driving force for ring-opening reactions.

The substitution pattern on the oxetane ring can further influence its reactivity. In the case of this compound, the presence of the N-methylglycine substituent at the 3-position can modulate the electronic properties and steric accessibility of the ring, thereby affecting the regioselectivity and rate of nucleophilic attack. Computational studies can provide valuable insights into the precise nature of these effects.

Reactivity of the N-methylglycine Moiety

The N-methylglycine portion of the molecule offers two primary sites for chemical modification: the tertiary amine and the carboxylic acid.

The tertiary amine in this compound is nucleophilic and can participate in a variety of functionalization reactions. These include quaternization with alkyl halides to form quaternary ammonium (B1175870) salts. The nitrogen atom can also be oxidized to form N-oxides. The specific outcome of these reactions is dependent on the choice of reagents and reaction conditions.

The carboxylic acid group is a versatile functional handle that can be readily converted into a range of derivatives. Standard esterification conditions, using an alcohol in the presence of an acid catalyst, can yield the corresponding esters. Amide bond formation can be achieved through coupling with primary or secondary amines using common peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). These condensation reactions are fundamental in the synthesis of more complex molecules.

Functional GroupReagent/ConditionsProduct
Tertiary AmineAlkyl Halide (e.g., CH3I)Quaternary Ammonium Salt
Carboxylic AcidAlcohol, Acid CatalystEster
Carboxylic AcidAmine, Coupling Agent (e.g., EDC)Amide

This table illustrates common derivatization reactions of the N-methylglycine moiety.

Reaction Mechanism Elucidation for this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. For ring-opening reactions of the oxetane, the mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. Under acidic conditions, protonation of the oxetane oxygen activates the ring, favoring an SN1-like mechanism with the formation of a carbocationic intermediate. In contrast, under neutral or basic conditions, a direct SN2 attack by a nucleophile at one of the ring carbons is more likely.

Computational chemistry plays a significant role in elucidating these reaction pathways. Density functional theory (DFT) calculations can be used to model transition states and reaction intermediates, providing detailed energetic profiles of the reaction coordinates. These theoretical studies, in conjunction with experimental evidence, offer a comprehensive understanding of the factors that govern the reactivity and selectivity of this compound transformations.

Investigation of Catalytic Cycles and Reaction Pathways

While specific catalytic cycles for this compound are not extensively documented, its reactivity can be inferred from studies on related oxetane-containing molecules and N-alkylated amino acids. The oxetane ring, being a strained ether, is prone to ring-opening reactions, which can be catalyzed by Lewis acids or Brønsted acids. acs.orgnih.govillinois.edu

Another potential reaction pathway involves the N-methylglycine portion of the molecule. N-alkylated amino acids are known to participate in various condensation and cycloaddition reactions. researchgate.net For instance, the carboxyl group can be activated to form amides, esters, or other derivatives. The tertiary amine can also be involved in reactions, though its reactivity is somewhat sterically hindered by the methyl and oxetanyl groups.

The reactivity of 3-amido-oxetanes has been shown to lead to the formation of oxazolines through an intramolecular cyclization process catalyzed by Lewis acids like In(OTf)₃. nih.gov This suggests that if the glycine (B1666218) carboxyl group of this compound were converted to an amide, similar intramolecular cyclizations could be envisioned, expanding the synthetic utility of this scaffold.

Furthermore, radical reactions at the 2-position of the oxetane ring have been reported, preserving the four-membered ring. researchgate.net Such transformations, often initiated by photoredox catalysis, could offer a pathway to further functionalize the oxetane ring of this compound without its cleavage.

Characterization of Key Intermediates and Transition States

The characterization of key intermediates and transition states in the reactions of this compound is crucial for understanding its reactivity. While direct experimental data for this specific molecule is scarce, computational studies on related systems provide valuable insights.

In Lewis acid-catalyzed ring-opening reactions of oxetanes, the key intermediate is the oxonium ion formed by the coordination of the Lewis acid to the oxetane oxygen. acs.org The transition state for the subsequent nucleophilic attack typically involves an SN2-type mechanism, with the nucleophile approaching one of the oxetane carbons from the backside, leading to ring opening. researchgate.net The geometry and energy of this transition state are influenced by the nature of the Lewis acid, the nucleophile, and the substituents on the oxetane ring.

For the intramolecular isomerization of oxetane-carboxylic acids to lactones, the proposed mechanism involves a zwitterionic intermediate where the carboxylic acid protonates the oxetane oxygen. acs.org This is followed by an intramolecular nucleophilic attack of the carboxylate on one of the oxetane carbons. The stability of this zwitterionic intermediate and the energy barrier for the subsequent cyclization are dependent on the substitution pattern and the solvent. acs.orgnih.gov For this compound, the basicity of the tertiary amine could influence the formation and stability of such a zwitterionic intermediate.

Computational studies on the enzymatic methylation of glycine to sarcosine (B1681465) (N-methylglycine) have elucidated the transition state for the methyl transfer from S-adenosylmethionine (SAM). acs.org Although this is a biological process, it provides a model for understanding the energetics of reactions involving the N-methylglycine moiety.

Stability Assessment under Diverse Reaction Conditions

The stability of this compound under various reaction conditions is a critical factor for its synthesis, storage, and application. The presence of the strained oxetane ring, in particular, raises questions about its hydrolytic, thermal, and photochemical stability.

Hydrolytic Stability and Isomerization Pathways of Oxetane-Carboxylic Acids

A significant body of research has highlighted the inherent instability of many oxetane-carboxylic acids, which readily isomerize to form lactones. nih.govacs.orgnih.govresearchgate.net This isomerization can occur even at room temperature during storage or upon gentle heating, and often does not require an external catalyst. acs.orgnih.gov The driving force for this transformation is the relief of the ring strain of the four-membered oxetane.

The general mechanism for this isomerization involves the intramolecular protonation of the oxetane oxygen by the carboxylic acid group, followed by the nucleophilic attack of the carboxylate on a methylene (B1212753) carbon of the oxetane ring. This process leads to the formation of a six-membered lactone.

The table below summarizes the stability of various oxetane-carboxylic acids under different conditions, providing a basis for predicting the behavior of this compound.

Compound/SubstituentConditionsOutcomeReference
Oxetane-3-carboxylic acidStorage at room temp.Isomerization to lactone nih.gov
Bulky (hetero)aromatic substituentsRoom temp. for 1 yearStable acs.orgnih.gov
Bulky (hetero)aromatic substituents100 °C in dioxane/waterIsomerization to valerolactones acs.orgnih.gov
Fluorine-containing acidsRoom temp. for 1 yearStable nih.gov
Fluorine-containing acids50 °C in dioxane/waterIsomerization to lactones nih.gov
Zwitterionic acid with imidazole (B134444) group100 °C in dioxane/waterStable acs.org

Thermal and Photochemical Stability Considerations

The thermal stability of this compound is influenced by both the N-methylglycine (sarcosine) and the oxetane moieties. Amino acids, in general, decompose at elevated temperatures rather than melting or subliming. nih.gov The decomposition of glycine, for example, occurs at around 250 °C, yielding mainly water and ammonia. nih.gov N-methylation can alter the thermal stability of amino acids. krisp.org.za The degradation of amino acids at high temperatures often proceeds via deamination and decarboxylation. uaeu.ac.ae

The oxetane ring itself is thermally stable to a certain degree, but can undergo ring-opening or rearrangement reactions at higher temperatures, especially in the presence of catalysts. acs.org

The photochemical stability of this compound is primarily dictated by the oxetane ring. Oxetanes are known to participate in photochemical reactions, most notably the Paternò-Büchi reaction, which is a [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. beilstein-journals.orgnih.gov The reverse reaction, the photochemical cleavage of oxetanes, can also occur. The presence of other chromophores in the molecule would also influence its photochemical behavior. Functionalization at the 2-position of the oxetane ring via photoredox catalysis has also been reported, indicating that the ring can be reactive under photochemical conditions. researchgate.net

Computational and Theoretical Chemistry Studies of N Methyl N Oxetan 3 Yl Glycine

Quantum Chemical Calculations on N-methyl-N-(oxetan-3-yl)glycine Structures

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of this compound. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's electronic landscape and conformational preferences.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing oxetane (B1205548) ring and the zwitterionic potential of the glycine (B1666218) moiety. The oxygen atom in the oxetane ring introduces a significant inductive effect, influencing the electron density across the molecule. nih.gov This can impact the acidity of the carboxylic acid group and the basicity of the tertiary amine.

Quantum chemical calculations can quantify these effects by mapping the electrostatic potential and analyzing the molecular orbitals. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. In related N-alkylated glycine derivatives, the HOMO is typically localized on the carboxylate group, while the LUMO is distributed over the N-alkyl and backbone atoms. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. nih.gov

Table 1: Illustrative Theoretically Predicted Electronic Properties of this compound

PropertyPredicted ValueMethod
Dipole Moment~3-5 DDFT/B3LYP
HOMO Energy~ -6.5 eVDFT/B3LYP
LUMO Energy~ -0.5 eVDFT/B3LYP
HOMO-LUMO Gap~ 6.0 eVDFT/B3LYP

Note: These values are illustrative and based on typical ranges observed for similar N-alkylated amino acids and oxetane-containing compounds in computational studies.

The conformational landscape of this compound is primarily dictated by the puckering of the oxetane ring and the rotation around the C-N and C-C single bonds of the glycine backbone. The oxetane ring is not planar and exhibits a characteristic puckered conformation to alleviate ring strain. acs.orgnih.gov The degree of puckering is influenced by the substituents on the ring. acs.org For a 3-substituted oxetane, two primary puckered conformations are possible, and the energetic barrier between them is relatively low.

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of novel molecules like this compound. Theoretical predictions of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are invaluable for structural elucidation. strath.ac.uk

The vibrational frequencies of this compound can be calculated using quantum chemical methods. wikipedia.org These calculations help in assigning the characteristic vibrational modes observed in experimental IR spectra. Key expected vibrational modes include the C=O stretching of the carboxylic acid group, the C-O-C stretching of the oxetane ring, and various C-H and N-C stretching and bending modes. strath.ac.ukrsc.org

Theoretical prediction of NMR chemical shifts is another crucial application. nih.gov The chemical shifts of the protons and carbons in this compound are highly sensitive to the local electronic environment and the molecule's conformation. uwec.edu For instance, the protons on the oxetane ring are expected to show distinct chemical shifts depending on their position relative to the oxygen atom and the glycine substituent. researchgate.netresearchgate.net Computational models can predict these shifts with increasing accuracy, aiding in the complete assignment of experimental NMR spectra.

Table 2: Illustrative Theoretically Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic DataPredicted ValueAssignment
IR Frequency ~1730-1750 cm⁻¹C=O stretch (carboxylic acid)
~980-1020 cm⁻¹C-O-C stretch (oxetane ring)
¹H NMR Shift ~4.5-5.0 ppmOxetane ring protons (adjacent to O)
~3.0-3.5 ppmN-methyl protons
¹³C NMR Shift ~170-175 ppmCarboxyl carbon
~70-75 ppmOxetane ring carbons (adjacent to O)

Note: These values are illustrative and based on typical ranges observed for similar functional groups in related molecules from computational and experimental studies.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations are essential for understanding its behavior in a condensed phase, such as in solution or interacting with other molecules.

Molecular dynamics (MD) simulations can be employed to explore how this compound interacts with biological macromolecules, such as proteins. chemrxiv.org The unique three-dimensional structure conferred by the oxetane ring can lead to specific binding interactions that may not be possible for more flexible glycine derivatives. nih.gov

Computational docking studies can predict the preferred binding poses of this compound within a protein's active site. These studies are often followed by more extensive MD simulations to assess the stability of the predicted binding mode and to calculate the binding free energy. nih.gov The oxetane ring can participate in hydrogen bonding through its oxygen atom and can also make important van der Waals contacts. nih.gov The design of proteins with high affinity and selectivity for specific ligands is an area where such computational approaches have shown considerable promise. nih.gov

MD simulations are particularly powerful for studying the detailed intermolecular interactions between this compound and solvent molecules, most commonly water. nih.gov These simulations can reveal the structure and dynamics of the solvation shell around the molecule. The carboxylate and the tertiary amine of the glycine moiety are expected to form strong hydrogen bonds with water molecules. nih.gov The ether oxygen of the oxetane ring also acts as a hydrogen bond acceptor. nih.gov

The balance between solute-water and water-water hydrogen bonds determines the solubility and dynamic behavior of the molecule in aqueous solution. arxiv.org Simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the hydration landscape. nih.gov This information is critical for understanding how the molecule behaves in a biological environment and how it might influence the properties of the surrounding water.

Based on a comprehensive search of available scientific literature and databases, there are currently no specific computational and theoretical chemistry studies published that focus solely on this compound corresponding to the detailed outline provided. Research on the computational analysis of reaction pathways, including energy landscape mapping, activation barriers, and stereoselectivity, appears to be unavailable for this specific compound.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables under the specified headings. The information required to populate the sections on "Energy Landscape Mapping for Synthetic Transformations," "Investigation of Activation Barriers and Rate-Determining Steps," and "Computational Insights into Stereoselectivity" for this compound is not present in the public domain.

To provide an accurate and authoritative response, one must rely on existing published research. In this instance, the absence of such research for this compound prevents the creation of the requested scientific article.

Applications of N Methyl N Oxetan 3 Yl Glycine in Advanced Chemical Synthesis and Material Science

N-methyl-N-(oxetan-3-yl)glycine as a Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced metabolic stability and oral bioavailability. The incorporation of this compound into peptide scaffolds has proven to be a successful strategy in the development of novel peptidomimetics.

Integration into Peptide Macrocyclizations and Conformational Control

Macrocyclization is a key strategy in drug discovery to create conformationally constrained and metabolically stable peptide analogs. The integration of this compound can influence the conformational preferences of a peptide chain, predisposing it to cyclization. The rigid oxetane (B1205548) ring can act as a turn-inducing element, bringing the N- and C-termini of a linear peptide into proximity, thus facilitating macrocyclization. This conformational control can lead to higher yields and reduced side product formation during the cyclization process. nih.gov The resulting cyclic peptides often exhibit well-defined three-dimensional structures, which are crucial for high-affinity binding to biological targets. researchgate.net

Engineering Conformationally Restricted Amino Acid Derivatives

The incorporation of this compound is a powerful tool for engineering conformationally restricted amino acid derivatives. The inherent rigidity of the oxetane ring limits the conformational freedom of the resulting amino acid, which can be advantageous in designing peptides with specific secondary structures. acs.org By restricting the available conformational space, it is possible to favor a particular bioactive conformation, leading to increased potency and selectivity for the target receptor. The electron-donating effect of the methyl group can also influence the local proton affinities and hydrogen bonding patterns within the peptide, further shaping its three-dimensional structure. nih.gov

Design and Synthesis of Novel Heterocyclic Architectures Incorporating this compound

The unique reactivity of the oxetane ring in this compound makes it a valuable synthon for the construction of novel and complex heterocyclic architectures. These structures are of great interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.

Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are a prominent structural motif in many biologically active natural products and synthetic compounds. This compound and related oxetane-containing building blocks can be utilized in the synthesis of spirocyclic compounds. researchgate.net For instance, the 1,3-dipolar cycloaddition reaction of an azomethine ylide generated from N-methylglycine with a suitable dipolarophile can lead to the formation of spiro-pyrrolidine systems. researchgate.net The oxetane moiety can be incorporated into either the azomethine ylide precursor or the dipolarophile to generate diverse spirocyclic scaffolds. These spirocyclic oxetanes are considered analogs of morpholine (B109124) and can be readily integrated into molecular structures, offering improved physicochemical properties. acs.org

Synthesis of Polycyclic Compounds via Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. nih.gov These reactions are particularly useful for the rapid construction of complex polycyclic frameworks from simple starting materials. nih.govresearchgate.net this compound can participate in such cascade sequences. For example, its derivatives can be designed to undergo intramolecular cycloadditions or a series of Michael additions followed by aldol (B89426) condensations to generate fused or bridged polycyclic systems. nih.gov The development of such cascade reactions provides access to novel and diverse molecular scaffolds that are valuable for screening in drug discovery programs. mdpi.com

Chemical Space Exploration and Building Block Development for Molecular Diversity

The quest for novel bioactive molecules necessitates the continuous exploration of new areas of chemical space. Building blocks that introduce three-dimensionality and unique physicochemical properties are highly sought after. This compound serves as an exemplary scaffold in this context, enabling the creation of diverse and innovative molecular architectures.

Compound libraries are essential tools for identifying new hit compounds in drug discovery. nih.gov The inclusion of building blocks like this compound significantly enhances the structural diversity of these libraries. The compact and polar nature of the oxetane ring introduces desirable properties, moving beyond traditional flat, aromatic structures. nih.gov

Modern screening libraries increasingly focus on molecules with a higher fraction of sp3-hybridized carbons, as this three-dimensionality is correlated with improved clinical success. ouhsc.edu The oxetane moiety in this compound contributes to a higher Fsp3 fraction, making it an ideal component for contemporary libraries such as 3D-shape-focused and Fsp3-enriched collections. ouhsc.edu Its incorporation allows for the synthesis of compounds that occupy novel chemical space, increasing the potential for discovering ligands with unique binding modes and high target selectivity. nih.govmdpi.com

Below is a summary of compound library types where a building block like this compound would be a valuable addition.

Table 1: Relevance of this compound in Screening Library Types
Library Type Description Contribution of the Target Scaffold
Diversity-Oriented Synthesis (DOS) Libraries Collections of structurally diverse and complex molecules, often built from a common starting material. The scaffold can be elaborated through various synthetic routes to generate a wide array of unique structures.
Fsp3-Enriched Libraries Composed of molecules with a high fraction of sp3-hybridized carbons to enhance three-dimensionality. ouhsc.edu The oxetane ring inherently increases the sp3 character of the resulting molecules. ouhsc.edu
Fragment Libraries Contain low molecular weight compounds (~150-300 Da) for fragment-based drug discovery (FBDD). The core structure can serve as a novel fragment for screening campaigns.

| DNA-Encoded Libraries (DELs) | Vast collections of compounds individually tagged with a unique DNA barcode for rapid screening. nih.gov | As an N-methylated amino acid, it can be incorporated to create more drug-like peptide and macrocyclic libraries. nih.gov |

The oxetane ring is not merely a passive spacer; it actively modulates the physicochemical properties of a molecule. nih.gov Its incorporation into a scaffold like N-methylglycine is a deliberate strategy in medicinal chemistry to fine-tune properties for improved therapeutic potential. The oxetane motif is often considered a bioisostere for less favorable groups, such as gem-dimethyl or carbonyl groups, offering a similar spatial arrangement but with distinct electronic and solubility characteristics. nih.gov

Key impacts of the oxetane moiety include:

Solubility: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its carbocyclic analog, cyclobutane. nih.gov

Metabolic Stability: The four-membered ring is generally more stable to metabolic degradation than larger rings or acyclic ethers. This can lead to an improved pharmacokinetic profile.

Conformational Rigidity: The strained ring system imparts a degree of conformational constraint on the molecule, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. nih.gov

The table below summarizes the comparative effects of the oxetane motif.

Table 2: Comparative Properties of the Oxetane Motif
Feature Oxetane Motif gem-Dimethyl Group Carbonyl Group
Volume/Size Similar Similar Smaller
Polarity Polar Nonpolar Highly Polar
Hydrogen Bond Acceptor Yes nih.gov No Yes
Metabolic Stability Generally stable Generally stable Can be reduced

| Solubility Impact | Generally increases | Decreases | Variable |

DNA-Encoded Libraries (DELs) represent a powerful technology for discovering novel drug leads by enabling the screening of billions of compounds simultaneously. nih.gov The synthesis of peptide and macrocyclic DELs often benefits from the inclusion of noncanonical amino acids to improve properties like cell permeability and resistance to degradation by proteases. nih.gov

N-methylated amino acids, the class to which this compound belongs, are particularly valuable. N-methylation of the peptide backbone can enhance membrane permeability, a key feature of successful oral drugs like Cyclosporine A. nih.gov However, incorporating these building blocks into DELs is challenging because the secondary amine is sterically hindered, often leading to poor yields in standard coupling reactions. nih.gov

Recent research has focused on developing robust, DNA-compatible reaction conditions to overcome this hurdle. For instance, the use of bis(trichloromethyl)carbonate (BTC) has been shown to be highly efficient for forming N-methylated amide bonds in a DEL setting. nih.gov This methodology allows for the effective incorporation of a broad range of N-methylated building blocks, including structurally unique ones like this compound, thereby expanding the chemical diversity and therapeutic potential of peptide-based DELs. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.